molecular formula C20H24N2O2S B5313133 N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide

N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide

Cat. No. B5313133
M. Wt: 356.5 g/mol
InChI Key: WOGYDRWLGJGBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

MPEP acts as a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor, which is a member of the metabotropic glutamate receptor family. These receptors are involved in the modulation of synaptic transmission and plasticity, and their dysregulation has been implicated in various neurological disorders. By blocking the activity of N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, MPEP is able to modulate synaptic transmission and plasticity, leading to its therapeutic effects.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, MPEP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments, including its selectivity for the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor and its ability to modulate synaptic transmission and plasticity. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on MPEP, including its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to develop more selective and potent N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide antagonists.

Synthesis Methods

The synthesis of MPEP involves the reaction of 4-[(phenylthio)methyl]benzoyl chloride with 2-(4-morpholinyl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MPEP.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, MPEP has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for drug addiction.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-20(21-10-11-22-12-14-24-15-13-22)18-8-6-17(7-9-18)16-25-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGYDRWLGJGBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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